![molecular formula C26H42N4O4 B12000726 N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea backbone with multiple hydroxycyclohexyl and phenyl groups, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea typically involves multiple steps:
Formation of the Hydroxycyclohexylamine: Starting with cyclohexanone, the compound undergoes a reduction reaction to form cyclohexanol, followed by amination to produce 2-hydroxycyclohexylamine.
Synthesis of the Intermediate: The 2-hydroxycyclohexylamine is then reacted with isocyanate to form the intermediate compound.
Coupling with Phenyl Group: The intermediate is coupled with a phenyl group containing a secondary amine and a carbonyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea: Unique due to its specific substitution pattern and functional groups.
N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea: Similar compounds may include those with variations in the hydroxycyclohexyl or phenyl groups.
Uniqueness
The uniqueness of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H42N4O4 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
1-(2-hydroxycyclohexyl)-3-[2-[3-[2-[(2-hydroxycyclohexyl)carbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C26H42N4O4/c1-25(2,29-23(33)27-19-12-5-7-14-21(19)31)17-10-9-11-18(16-17)26(3,4)30-24(34)28-20-13-6-8-15-22(20)32/h9-11,16,19-22,31-32H,5-8,12-15H2,1-4H3,(H2,27,29,33)(H2,28,30,34) |
Clave InChI |
BSNFLDFWUKQDRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NC2CCCCC2O)NC(=O)NC3CCCCC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)

![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)

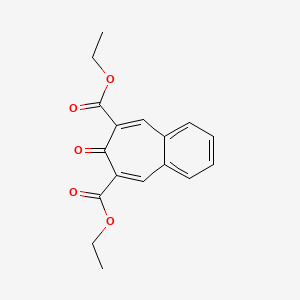
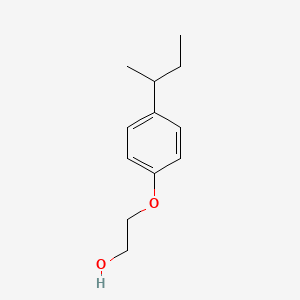

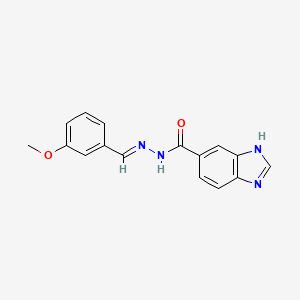
![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)

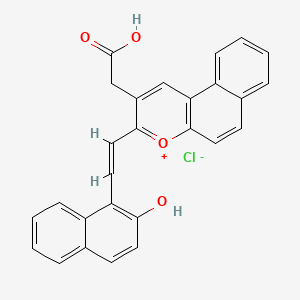
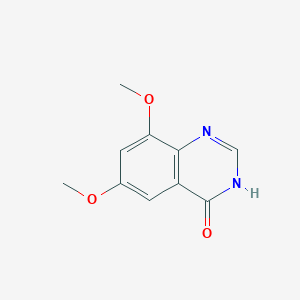

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
